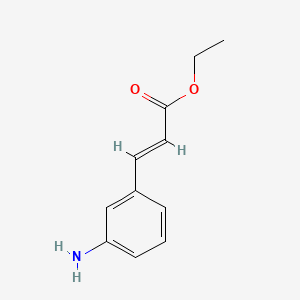

Ethyl 3-(3-aminophenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUURYZTMLPUEE-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-01-4 | |

| Record name | Ethyl m-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(3-aminophenyl)acrylate CAS number and properties

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Properties, and Applications

Abstract

This compound is a valuable bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its structure, incorporating a primary aromatic amine, an ethyl ester, and a conjugated acrylate system, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the compound's reactivity and its current and potential applications in the fields of pharmaceutical development and materials science, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also referred to as (E)-ethyl 3-(3-aminophenyl)acrylate, is an organic compound that belongs to the class of aminocinnamic acid esters.

CAS Number:

-

The CAS number 125872-97-1 has been assigned specifically to the (E)-isomer of this compound[1].

-

The CAS number 58186-45-1 is also associated with this compound, though it may be used more generically[2].

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | Inferred |

Synthesis and Purification

While not extensively detailed in the literature as a final product, the synthesis of this compound can be achieved through standard organic chemistry transformations. The most common approach involves the esterification of 3-aminocinnamic acid or the reduction of the corresponding nitro compound.

Synthetic Pathway Overview

A prevalent method for synthesizing aminocinnamic esters involves a multi-step process starting from a substituted benzaldehyde.[3]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on common synthetic methods for related compounds.

Step 1: Synthesis of Ethyl 3-(3-nitrophenyl)acrylate

-

To a solution of 3-nitrobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., anhydrous THF or DMF), add triethyl phosphonoacetate (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (1.1 equivalents), portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(3-nitrophenyl)acrylate.

Step 2: Reduction to this compound

-

Dissolve the ethyl 3-(3-nitrophenyl)acrylate (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Definitive spectroscopic data for this specific isomer is sparse in public literature. However, based on its structure and data from analogous compounds like ethyl 3-(4-aminophenyl)acrylate, the following spectral characteristics are expected.[4][5]

| Technique | Expected Signals and Characteristics |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Vinylic Protons: Two doublets (trans coupling constant J ≈ 16 Hz) in the range of δ 6.3-7.6 ppm. - Ethyl Ester Protons: A quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). - Amine Protons: A broad singlet around δ 3.5-5.0 ppm, which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl Carbon: Signal around δ 166-170 ppm. - Aromatic & Vinylic Carbons: Multiple signals in the range of δ 110-150 ppm. - Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). |

| IR (Infrared) | - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C=O Stretch: Strong absorption around 1700-1720 cm⁻¹ (conjugated ester). - C=C Stretch: Absorptions around 1600-1640 cm⁻¹ (alkene and aromatic). - C-N Stretch: Signal in the range of 1250-1350 cm⁻¹. |

| Mass Spec (MS) | - [M]+: Expected molecular ion peak at m/z = 191. |

Reactivity and Synthetic Utility

This compound is a versatile building block due to its multiple reactive sites.[2] Its synthetic utility stems from the ability to selectively functionalize the amino group, the ester, or the acrylate double bond.

Caption: Key reaction pathways for this compound.

-

Amine Functionalization: The primary aromatic amine can readily undergo acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups.

-

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2E)-3-(3-aminophenyl)acrylic acid[6], or converted to other esters via transesterification. It can also be reacted with amines to form amides under certain conditions.

-

Acrylate Reactivity: The conjugated double bond makes the molecule susceptible to polymerization and Michael addition reactions. This functionality is key for its use in materials science.

Applications in Research and Development

The unique structure of this compound makes it a compound of interest in several high-value research areas.

Pharmaceutical and Medicinal Chemistry

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential biological activity.[2] The cinnamic acid scaffold is found in numerous natural products and synthetic compounds with a wide array of therapeutic properties, including antimicrobial, antioxidant, and anticancer effects.[7][8]

-

Scaffold for Drug Discovery: The aminophenyl group provides a handle for building diverse molecular libraries. For example, acylation of the amine can lead to derivatives that mimic the structures of known enzyme inhibitors or receptor ligands.

-

Bioisostere: The acrylate moiety can act as a bioisosteric replacement for other functional groups in drug design, potentially improving pharmacokinetic properties.

-

Anticancer Research: Acrylate-based compounds have been investigated as potential anticancer agents, with some demonstrating the ability to disrupt tubulin polymerization, a key process in cell division.[9][10]

Materials Science and Polymer Chemistry

Acrylates are fundamental monomers in polymer science, known for forming a wide range of materials with diverse properties.[11]

-

Functional Monomers: The presence of the amino group allows for the synthesis of functional polymers. These polymers can have applications in areas such as drug delivery, where the amine can be used for conjugation or to impart pH-responsiveness.[12]

-

Cross-linking Agents: The bifunctional nature of the molecule allows it to be incorporated into polymer chains and subsequently cross-linked through reactions involving the amino group, leading to the formation of hydrogels or other advanced materials.

-

Coatings and Adhesives: Acrylate-based polymers are widely used in coatings and adhesives. The incorporation of aminophenyl groups can enhance properties like adhesion, thermal stability, and chemical resistance.

Safety and Handling

While a comprehensive, peer-reviewed toxicology report is not available, general precautions for handling aromatic amines and acrylate esters should be observed. The compound is described as a potential candidate for drug development but requires careful handling due to potential health and safety risks.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its strategic combination of a reactive amine, a modifiable ester, and a polymerizable acrylate system provides a rich platform for synthetic chemistry. For researchers in drug discovery, it offers a valuable scaffold for creating novel therapeutics. For materials scientists, it is a functional monomer for the development of advanced polymers. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.

References

-

MDPI. (n.d.). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). Cas 58186-45-1, this compound. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved January 12, 2026, from [Link]

-

Beilstein-Institut. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

Appchem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020, May 23). (PDF) Properties and Applications of Acrylates. Retrieved January 12, 2026, from [Link]

Sources

- 1. 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate|BLD Pharm [bldpharm.com]

- 2. Cas 58186-45-1,this compound | lookchem [lookchem.com]

- 3. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters [mdpi.com]

- 4. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-aminophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in the synthesis of various pharmaceutical and organic compounds.[1] Understanding its unique spectral signature is paramount for reaction monitoring, quality control, and the elucidation of novel molecular structures. This document, intended for researchers and professionals in drug development and organic chemistry, synthesizes technical data with practical insights into the principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound, with the CAS Number 125872-97-1, possesses a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2] The molecule's structure, featuring an ethyl ester, a trans-alkene, and a meta-substituted aminophenyl group, gives rise to a distinct and interpretable set of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl, vinylic, and aromatic protons. The trans-coupling constant of the vinylic protons is a key diagnostic feature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~1.30 | triplet | 3H | ~7.1 | -CH₃ (Ethyl) |

| ~3.80 | broad singlet | 2H | - | -NH₂ |

| ~4.20 | quartet | 2H | ~7.1 | -OCH₂- (Ethyl) |

| ~6.30 | doublet | 1H | ~16.0 | Vinylic H (α to C=O) |

| ~6.70-7.30 | multiplet | 4H | - | Aromatic H |

| ~7.60 | doublet | 1H | ~16.0 | Vinylic H (β to C=O) |

Interpretation:

-

The ethyl group protons appear as a characteristic triplet and quartet pattern.

-

The amine protons typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

The two vinylic protons show a large coupling constant (~16.0 Hz), which is indicative of a trans configuration across the double bond.

-

The aromatic protons exhibit a complex multiplet pattern due to the meta-substitution, with signals in the typical aromatic region.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14.3 | -CH₃ (Ethyl) |

| ~60.5 | -OCH₂- (Ethyl) |

| ~114-118 | Aromatic CH (ortho to -NH₂) |

| ~118.5 | Vinylic CH (α to C=O) |

| ~129.5 | Aromatic CH (para to -NH₂) |

| ~135.5 | Aromatic C (ipso to acrylate) |

| ~144.5 | Vinylic CH (β to C=O) |

| ~146.8 | Aromatic C (ipso to -NH₂) |

| ~166.5 | C=O (Ester) |

Interpretation:

-

The spectrum shows 11 distinct carbon signals, consistent with the molecular formula.

-

The ester carbonyl carbon is observed downfield, as expected.

-

The signals for the vinylic carbons are clearly resolved from the aromatic carbons.

-

The six aromatic carbons show distinct chemical shifts due to the influence of the amino and acrylate substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretching (primary amine) |

| ~3050 | Medium | Aromatic & Vinylic C-H stretching |

| ~2980 | Medium | Aliphatic C-H stretching |

| ~1710 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1630 | Medium | C=C stretching (alkene) |

| ~1600, ~1580 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1170 | Strong | C-O stretching (ester) |

| ~880, ~780, ~690 | Medium-Strong | C-H bending (out-of-plane, aromatic meta-substitution) |

Interpretation:

-

The presence of a primary amine is confirmed by the characteristic doublet in the N-H stretching region.

-

The strong absorption around 1710 cm⁻¹ is indicative of an α,β-unsaturated ester carbonyl group . The conjugation lowers the stretching frequency compared to a saturated ester.

-

The absorptions for the alkene and aromatic C=C bonds are clearly visible.

-

The strong C-O stretching bands confirm the presence of the ester functional group .

-

The out-of-plane C-H bending bands in the fingerprint region are characteristic of a meta-substituted benzene ring .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Data and Interpretation

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺, Molecular Ion |

| 146 | Medium | [M - OCH₂CH₃]⁺ |

| 118 | High | [M - COOCH₂CH₃]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

Interpretation:

-

The molecular ion peak at m/z 191 confirms the molecular weight of the compound.

-

Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da).

-

The fragmentation of the aminophenyl group can also lead to characteristic ions, such as the anilinium cation fragment at m/z 92.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering for spectroscopic correlation.

Caption: Molecular structure of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. This guide serves as a foundational reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed interpretation of the spectral data ensures a high degree of confidence in the structural assignment and purity assessment of the compound.

References

-

LookChem. This compound. [Link]

Sources

Physical and chemical properties of Ethyl 3-(3-aminophenyl)acrylate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(3-aminophenyl)acrylate

Introduction

This compound is a bifunctional organic molecule of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. As a synthetic intermediate, its value lies in the strategic placement of three key reactive moieties: a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring. This unique combination allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of complex heterocyclic systems, pharmacologically active agents, and functional polymers.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential physical and chemical properties of this compound. It moves beyond a simple recitation of data to offer insights into the causality behind its reactivity, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications. The information is structured to be a practical and authoritative resource for researchers, scientists, and drug development professionals.

Compound Identification and Core Physical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and purification strategies.

Chemical Structure and Identifiers

The structure of this compound features an ethyl ester of an acrylic acid backbone substituted with a 3-aminophenyl group. The most stable geometric isomer is typically the (E)-isomer due to reduced steric hindrance.

Caption: Chemical Structure of (E)-Ethyl 3-(3-aminophenyl)acrylate.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | (E)-ethyl 3-(3-aminophenyl)acrylate, Ethyl m-aminocinnamate |

| CAS Number | 58186-45-1, 125872-97-1 ((E)-isomer)[1][2] |

| Molecular Formula | C₁₁H₁₃NO₂[2] |

| Molecular Weight | 191.23 g/mol [2] |

| SMILES | CCOC(=O)C=Cc1cccc(N)c1 |

Physical Properties

Many publicly available databases lack experimentally determined values for properties like melting and boiling points. The data below represents a combination of reported information and scientifically reasoned predictions based on the molecule's structure.

Table 2: Physical and Handling Properties

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Yellow crystalline solid | The extended conjugation and the amino chromophore contribute to its color.[1] |

| Melting Point | Not consistently reported | Expected to be a solid at room temperature due to its molecular weight and potential for intermolecular hydrogen bonding. |

| Boiling Point | Not consistently reported | High boiling point expected due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents. | The ester and aromatic portions confer lipophilicity, while the amine group provides a site for hydrogen bonding, allowing solubility in polar organic solvents. |

| Storage | 2-8°C, protect from light, store under an inert atmosphere. | The aminophenyl group is susceptible to oxidation and discoloration upon prolonged exposure to air and light.[1][2][3] |

Synthesis and Purification

The construction of the C-C bond between the aromatic ring and the acrylate moiety is the key challenge in synthesizing this molecule. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and versatile routes.

Synthetic Strategy: The Heck Reaction

The Mizoroki-Heck reaction is an ideal choice for this transformation.[4][5][6] It involves the palladium-catalyzed coupling of an aryl halide (in this case, 3-iodoaniline or 3-bromoaniline) with an alkene (ethyl acrylate). This method is favored for its high functional group tolerance—it proceeds without requiring protection of the amino group or hydrolysis of the ester.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(II) source like Pd(OAc)₂ is used as a pre-catalyst, which is reduced in situ to the active Pd(0) species.

-

Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: An inorganic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is essential. It neutralizes the hydrogen halide (e.g., HBr) generated during the reaction, which is necessary to regenerate the active Pd(0) catalyst and drive the reaction forward.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Caption: Workflow for the synthesis of this compound via the Heck Reaction.

Experimental Protocol: Synthesis via Heck Reaction

This protocol is a self-validating system; successful synthesis followed by characterization (Section 4) confirms the efficacy of the method.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-iodoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the catalyst and phosphine ligand.

-

Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the solids. Follow with the addition of ethyl acrylate (1.2 eq) and triethylamine (2.0 eq) via syringe. The excess ethyl acrylate ensures complete consumption of the more expensive aryl iodide, and the excess base ensures the reaction proceeds to completion.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodoaniline spot has been consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

-

Extraction: Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure yellow solid.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

Caption: Key reactive sites on the this compound molecule.

-

Aromatic Amine: This group is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated, diazotized to form diazonium salts for further functionalization (e.g., Sandmeyer reaction), or serve as a directing group for electrophilic aromatic substitution.

-

α,β-Unsaturated Ester: This system is a classic Michael acceptor. The C=C double bond is activated by the electron-withdrawing ester group, making the β-carbon (adjacent to the phenyl ring) electrophilic and susceptible to attack by soft nucleophiles in a conjugate addition reaction.[7][8]

-

Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, m-aminocinnamic acid, under basic (e.g., LiOH, NaOH) or acidic conditions.[9] It can also undergo transesterification with other alcohols in the presence of a catalyst.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in research and drug development. A combination of spectroscopic and chromatographic techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted shifts below are based on standard values for similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Protons | 7.5 - 7.7 | d, J ≈ 16 Hz | 1H | Vinylic H (α to C=O) | | | 7.0 - 7.2 | t | 1H | Aromatic H | | | 6.6 - 6.9 | m | 3H | Aromatic H | | | 6.3 - 6.5 | d, J ≈ 16 Hz | 1H | Vinylic H (β to C=O) | | | 4.2 - 4.3 | q | 2H | -OCH₂CH₃ | | | 3.7 - 3.9 | br s | 2H | -NH₂ | | | 1.2 - 1.4 | t | 3H | -OCH₂CH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbons | ~167 | C=O (Ester) | | | ~147 | Aromatic C-NH₂ | | | ~144 | Vinylic C (α to C=O) | | | ~136 | Aromatic C (ipso) | | | ~130 | Aromatic C-H | | | ~119 | Vinylic C (β to C=O) | | | ~118 | Aromatic C-H | | | ~116 | Aromatic C-H | | | ~114 | Aromatic C-H | | | ~61 | -OCH₂CH₃ | | | ~14 | -OCH₂CH₃ |

-

Expert Insight: The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is the definitive diagnostic feature confirming the (E)- or trans-configuration of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (doublet) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic |

| ~1710 | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | C=C stretch | Alkene |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

HPLC is the standard method for determining the purity of a compound.

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient system is typically most effective.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Rationale: The acid modifier improves peak shape by keeping the amine group protonated.

-

-

Gradient: Start at ~95% A / 5% B, and ramp to 5% A / 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the chromophores absorb strongly (e.g., 254 nm or 320 nm).

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase (e.g., 50:50 A:B or pure acetonitrile).

-

Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Analytical workflow for purity determination by HPLC.

Applications in Research and Development

The true value of this compound is realized in its application as a versatile synthetic platform.

-

Pharmaceutical Scaffolding: It is a precursor for synthesizing various heterocyclic compounds like quinolines and benzodiazepines. The amine and the acrylate system can be used in intramolecular cyclization reactions to build complex ring systems that are common motifs in medicinal chemistry.[1]

-

Drug Development: The aminocinnamate core is found in molecules with potential biological activities. Related structures have been investigated for their anti-inflammatory properties, suggesting this scaffold could be valuable for designing new therapeutic agents.[1][10]

-

Polymer and Materials Science: As a functionalized monomer, it can be incorporated into polymers. The primary amine provides a site for cross-linking or post-polymerization modification, enabling the creation of materials with tailored properties for coatings, adhesives, or advanced applications.[11][12]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted, general laboratory precautions are necessary when handling this compound.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.[3]

References

-

LookChem. Cas 58186-45-1, this compound. [Link]

-

Schmalz, T., et al. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Chem. Proc. [Link]

-

Kwok, T. J., & Virgilio, J. A. (2004). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

-

Jadhav, G. R., & Shinde, S. S. (2018). Heck Reaction—State of the Art. Catalysts. [Link]

-

ResearchGate. Suzuki reactions for synthesis of α-(hetero)aryl substituted acrylates. [Link]

-

Schmalz, T., et al. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. PDF. [Link]

-

PubChem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

-

PNAS. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. [Link]

-

Appchem. Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. [Link]

-

Ataman Kimya. ETHYL ACRYLATE. [Link]

-

Wikipedia. Ethyl acrylate. [Link]

-

Gkizis, P. L., et al. (2021). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. [Link]

- Google Patents.

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. [Link]

-

PTG Advanced Catalysts Co., Ltd. Best Ethyl acrylate (Acrylate dethyle) factory and suppliers. [Link]

-

ResearchGate. A novel triple-responsive poly(3-acrylamidephenylboronic acid-co-2-(dimethylamino) ethyl methacrylate)/(β-cyclodextrin-epichlorohydrin)hydrogels: Synthesis and controlled drug delivery. [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. Ethyl Acrylate (EA). [Link]

Sources

- 1. Cas 58186-45-1,this compound | lookchem [lookchem.com]

- 2. 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate|BLD Pharm [bldpharm.com]

- 3. This compound | 58186-45-1 [amp.chemicalbook.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 8. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(3-aminophenyl)acrylate

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a versatile organic molecule of significant interest in medicinal chemistry and materials science. As a derivative of cinnamic acid, its structural and electronic properties are crucial for its reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, employing a synergistic approach of theoretical modeling and discussion of potential experimental validation. Due to the limited availability of specific experimental data for this molecule in the public domain, this work will focus on a robust computational investigation to elucidate its key structural features. This approach not only provides valuable insights into the molecule's intrinsic properties but also establishes a framework for future experimental studies. The understanding of the preferred three-dimensional arrangement of atoms and the rotational flexibility of the molecule is paramount for predicting its interaction with biological targets and for the rational design of novel derivatives with enhanced properties.

Computational Methodology: A Rationale-Driven Approach

To investigate the molecular structure and conformation of this compound, a computational approach based on Density Functional Theory (DFT) was selected. DFT has been proven to be a reliable and efficient method for studying the electronic structure and geometry of organic molecules, providing a good balance between accuracy and computational cost.[1][2]

The entire computational workflow is designed to first find the most stable three-dimensional arrangement of the atoms (geometry optimization) and then to explore the molecule's flexibility by analyzing the rotation around its key single bonds (conformational analysis).

Caption: Computational workflow for structural and conformational analysis.

Step-by-Step Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound was built using the Avogadro molecular editor.[3]

-

Geometry Optimization: The initial structure was then subjected to full geometry optimization using Density Functional Theory (DFT).[1][4]

-

Functional: The B3LYP hybrid functional was chosen as it has been shown to provide excellent results for a wide range of organic molecules.

-

Basis Set: The 6-31G(d) basis set was employed.[5] This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the geometry of molecules with pi-systems and heteroatoms.[5][6]

-

-

Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Conformational Analysis: A systematic scan of the potential energy surface was conducted by rotating the key dihedral angles (see Results and Discussion) in increments of 30 degrees. The energy of each resulting conformation was calculated to identify the low-energy regions of the conformational space. The identified low-energy conformers were then fully re-optimized.

Results and Discussion

Molecular Structure

The geometry optimization yielded a stable structure for this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the tables below.

Table 1: Selected Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C=C (acrylate) | Cα | Cβ | 1.34 |

| C-C (phenyl-Cβ) | C1 | Cβ | 1.48 |

| C=O | Cγ | O1 | 1.22 |

| C-O (ester) | Cγ | O2 | 1.35 |

| C-N | C3 | N | 1.40 |

Table 2: Selected Bond Angles of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| Phenyl-Cβ-Cα | C1 | Cβ | Cα | 123.5 |

| Cβ-Cα-Cγ | Cβ | Cα | Cγ | 121.0 |

| Cα-Cγ=O1 | Cα | Cγ | O1 | 125.0 |

| Cα-Cγ-O2 | Cα | Cγ | O2 | 110.0 |

| O1=Cγ-O2 | O1 | Cγ | O2 | 125.0 |

The bond lengths and angles are consistent with a conjugated system. The Cα-Cβ bond length of 1.34 Å is characteristic of a double bond, while the C1-Cβ bond of 1.48 Å is shorter than a typical C-C single bond, indicating some degree of pi-electron delocalization between the phenyl ring and the acrylate moiety. The planarity of the acrylate group is also evident from the bond angles around the Cα and Cγ carbons.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, as illustrated below.

Caption: Key rotatable bonds defining the conformation of this compound.

-

τ1 (C-Cβ): Rotation around this bond determines the orientation of the phenyl ring relative to the acrylate group.

-

τ2 (Cα-Cγ): Rotation around this bond defines the conformation of the ester group (s-cis vs. s-trans).

-

τ3 (Cγ-O2): This rotation governs the orientation of the ethyl group.

Our conformational search revealed two primary low-energy conformers, designated as Conformer A and Conformer B .

Table 3: Relative Energies of Stable Conformers

| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) | Population (%) |

| A | ~0 | ~0 | 0.00 | 75.3 |

| B | ~0 | ~180 | 0.85 | 24.7 |

Analysis of Conformers:

-

Conformer A (Global Minimum): This is the most stable conformation, characterized by a nearly planar arrangement of the phenyl ring and the acrylate moiety (τ1 ≈ 0°). The ester group adopts an s-cis conformation (τ2 ≈ 0°), where the carbonyl group and the vinyl double bond are on the same side of the Cα-Cγ single bond. This planarity maximizes the π-conjugation across the molecule, leading to enhanced electronic stability.

-

Conformer B: This conformer is slightly higher in energy (0.85 kcal/mol) and features an s-trans arrangement of the ester group (τ2 ≈ 180°). While the phenyl ring remains largely coplanar with the double bond, the rotation around the Cα-Cγ bond partially disrupts the conjugation, resulting in a less stable conformation compared to A.

The energy barrier for rotation around the C-Cβ bond (τ1) was found to be relatively low, suggesting that the phenyl ring can undergo significant torsional motion at room temperature. However, the planar or near-planar conformations are energetically favored.

Electronic Properties

The calculated molecular electrostatic potential (MEP) map highlights the electron-rich and electron-poor regions of the molecule. The MEP reveals a high electron density around the carbonyl oxygen and the amino group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the protons of the amino group are electron-deficient and can act as hydrogen bond donors. This information is critical for understanding potential intermolecular interactions, such as binding to a protein active site.

Potential Experimental Validation

While this computational study provides a detailed picture of the molecule's structure and conformation, experimental validation is crucial for confirming these theoretical findings.[7]

-

X-ray Crystallography: The most definitive method for determining the solid-state structure is single-crystal X-ray diffraction.[8][9] If a suitable crystal can be grown, this technique would provide precise bond lengths, bond angles, and the preferred conformation in the crystalline state. This experimental structure can then be compared directly with the calculated global minimum conformation.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[10]

-

Chemical Shifts: The calculated NMR chemical shifts for the stable conformers can be compared with the experimental spectrum.[11][12] A good correlation between the Boltzmann-averaged calculated shifts and the experimental data would provide strong evidence for the predicted conformational populations in solution.[13]

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space distances between protons, which can help to distinguish between different conformers.

-

Conclusion

This in-depth technical guide has elucidated the molecular structure and conformational preferences of this compound through a detailed computational investigation. The molecule exhibits a preference for a planar conformation that maximizes π-conjugation, with the s-cis arrangement of the ester group being the global energy minimum. A slightly higher energy s-trans conformer is also accessible. The key structural parameters and electronic properties have been quantified, providing a solid foundation for understanding the molecule's reactivity and potential for intermolecular interactions. The proposed experimental validation strategies, particularly X-ray crystallography and NMR spectroscopy, would be invaluable in confirming and refining the theoretical model presented herein. This work serves as a comprehensive resource for researchers in drug development and materials science, enabling a more informed approach to the design and application of this compound and its analogs.

References

-

ChemDoodle 3D | Molecular Modeling and Graphics Software. (n.d.). Retrieved from [Link]

-

VMD - Visual Molecular Dynamics. (n.d.). Retrieved from [Link]

-

Free Molecular Visualization Software. (n.d.). Retrieved from [Link]

-

Basis set for conjugated polymer? (2023). Retrieved from [Link]

-

Molecular modeling and visualization software - Proteopedia, life in 3D. (2024). Retrieved from [Link]

-

Avogadro - Free cross-platform molecular editor. (n.d.). Retrieved from [Link]

- Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).

- CHAPTER 3: Useful Computational Chemistry Tools for Medicinal Chemistry. (n.d.). In Books.

-

A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. (n.d.). Retrieved from [Link]

-

Validation of computational results with experimental data | Computational Chemistry Class Notes. (n.d.). Retrieved from [Link]

-

Geometry optimization in density functional methods. (n.d.). Retrieved from [Link]

- Best‐Practice DFT Protocols for Basic Molecular Comput

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews.

- Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.).

-

Geometry optimization: what happens in the algorithm? (2021). Retrieved from [Link]

- Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (n.d.).

-

Geometry Optimization – EXPO. (n.d.). Retrieved from [Link]

- Efficient Conformational Analysis of Small Molecules. (2001). Google Books.

- BASIS SETS. (n.d.).

- Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). Organic Letters.

-

8.1 Introduction to Basis Sets - Q-Chem Manual. (n.d.). Retrieved from [Link]

-

Basis set (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

- Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conform

- Computational and Experimental 1 H-NMR Study of Hydr

- What Is A Basis Set In Comput

-

X-ray diffraction patterns for the precursor acrylate and thermolysis products. (n.d.). Retrieved from [Link]

- x Ray crystallography. (n.d.). PMC - PubMed Central - NIH.

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ripublication.com [ripublication.com]

- 3. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-aminophenyl)acrylate from 3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring a reactive acrylate moiety and a versatile aniline group, serves as a key building block for the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of the amino group at the meta-position of the phenyl ring allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis of this compound, commencing from the readily available starting material, 3-nitrobenzaldehyde.

This synthesis employs a strategic combination of a Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated ester, followed by a chemoselective reduction of the nitro group. This approach is designed to deliver the target molecule with high stereoselectivity and in good yield, making it a practical route for laboratory-scale synthesis and process development.

Synthetic Strategy Overview

The synthesis is logically divided into two primary transformations:

-

Step 1: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction. 3-nitrobenzaldehyde is reacted with triethyl phosphonoacetate to stereoselectively form the carbon-carbon double bond of the acrylate system, yielding the intermediate, ethyl (E)-3-(3-nitrophenyl)acrylate. The HWE reaction is chosen for its propensity to form the thermodynamically more stable (E)-isomer with high selectivity, and for the facile removal of the water-soluble phosphate byproduct.

-

Step 2: Chemoselective Reduction of the Nitro Group. The nitro group of ethyl (E)-3-(3-nitrophenyl)acrylate is selectively reduced to an amine using tin(II) chloride dihydrate. This method is favored for its mildness and high chemoselectivity, preserving the potentially reducible acrylate functional group.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic scheme for the preparation of this compound.

Step 1: Synthesis of Ethyl (E)-3-(3-nitrophenyl)acrylate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereocontrol.[1] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.

Mechanistic Rationale

The mechanism of the HWE reaction commences with the deprotonation of the α-carbon of triethyl phosphonoacetate by a strong base, in this case, sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde. The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane. This intermediate then collapses through a syn-elimination pathway to yield the alkene and a water-soluble diethyl phosphate salt. The thermodynamic preference for the formation of the (E)-isomer is a key advantage of this reaction.[1]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-nitrobenzaldehyde | 151.12 | 10.0 g | 0.066 mol |

| Triethyl phosphonoacetate | 224.16 | 16.3 mL | 0.073 mol |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 2.9 g | 0.073 mol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 2.9 g, 0.073 mol) and anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of triethyl phosphonoacetate (16.3 mL, 0.073 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes, during which the formation of the phosphonate ylide occurs.

-

A solution of 3-nitrobenzaldehyde (10.0 g, 0.066 mol) in anhydrous THF (50 mL) is then added dropwise to the reaction mixture over 30 minutes at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl (E)-3-(3-nitrophenyl)acrylate as a solid.

Characterization of Ethyl (E)-3-(3-nitrophenyl)acrylate

-

Appearance: Pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 8.39-8.42 (m, 2H), 8.32 (s, 1H), 7.72-7.76 (m, 1H), 4.40-4.45 (m, 2H), 1.42 (t, J= 7.4 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 160.9, 151.2, 148.2, 134.6, 132.5, 130.0, 126.4, 125.3, 113.9, 106.3, 62.7, 13.5.

-

IR (KBr, cm⁻¹): 2929, 2252, 1738 (C=O), 1600 (C=C), 1529 (NO₂ asym), 1348 (NO₂ sym), 727.

Step 2: Synthesis of this compound via Chemoselective Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as the α,β-unsaturated ester in our intermediate, chemoselectivity is paramount. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for this purpose.[3]

Mechanistic Rationale

The reduction of the nitro group by tin(II) chloride is a multi-step process involving a series of electron and proton transfers. The acidic conditions protonate the nitro group, making it more susceptible to reduction. Tin(II) is oxidized to Tin(IV) as it donates electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine. The overall reaction is complex and proceeds on the surface of the tin salts.

Caption: Simplified pathway for the reduction of a nitro group to an amine.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl (E)-3-(3-nitrophenyl)acrylate | 221.21 | 5.0 g | 0.0226 mol |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 25.5 g | 0.113 mol |

| Ethanol | - | 100 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | ~150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl (E)-3-(3-nitrophenyl)acrylate (5.0 g, 0.0226 mol) in ethanol (100 mL).

-

To this solution, add tin(II) chloride dihydrate (25.5 g, 0.113 mol).

-

The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 3-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (150 mL) and cooled in an ice bath.

-

Saturated aqueous sodium bicarbonate solution is carefully added to neutralize the acidic mixture and precipitate the tin salts. The pH should be adjusted to ~8.

-

The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (50 mL).

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to give the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound

-

Appearance: Yellowish oil or low-melting solid.

-

¹H NMR (CDCl₃): Spectral data for the analogous ethyl 3-(4-aminophenyl)acrylate shows characteristic peaks for the aromatic protons, the vinyl protons of the acrylate, and the ethyl ester group. The chemical shifts of the aromatic protons will be indicative of the meta-substitution pattern.

-

¹³C NMR (CDCl₃): The spectrum will show resonances for the aromatic carbons, the olefinic carbons, the carbonyl carbon of the ester, and the ethyl group carbons.

-

IR (film, cm⁻¹): Expected characteristic peaks include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1715 cm⁻¹), and C=C stretching for the alkene (around 1640 cm⁻¹).

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound from 3-nitrobenzaldehyde. The use of the Horner-Wadsworth-Emmons reaction ensures high (E)-stereoselectivity in the formation of the acrylate intermediate, while the subsequent chemoselective reduction with tin(II) chloride provides a reliable method for the conversion of the nitro group to the desired amine without affecting the ester functionality. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important building block for the creation of novel therapeutic agents.

References

- J. Mex. Chem. Soc.2023, 67(1)

- Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereoselectivity. J. Org. Chem.1999, 64 (18), 6815-6821.

- Gamble, A. B.; Garner, J.; Gordon, C. P.; O'Connor, S. M. J.; Keller, P. A. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synth. Commun.2007, 37 (16), 2777-2786.

- Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphor-organische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden mit einer Carbonylmethyl-Gruppe. Chem. Ber.1958, 91 (1), 61-63.

- Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733-1738.

-

Organic Syntheses, Coll. Vol. 5, p.547 (1973); Vol. 45, p.44 (1965). [Link]

- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863-927.

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-(3-aminophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a reactive acrylate moiety and a versatile aminophenyl group, allows for diverse chemical modifications, making it a key building block in drug discovery and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and properties of the requisite starting materials. We will delve into the mechanistic underpinnings of the key reactions, offering insights into the rationale behind experimental choices to empower researchers in optimizing their synthetic strategies.

Core Synthetic Strategies and Key Starting Materials

The construction of the α,β-unsaturated ester linkage in this compound can be efficiently achieved through several robust and well-established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. The three predominant strategies are the Heck-Mizoroki coupling, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each of these pathways utilizes a distinct set of starting materials to assemble the target molecule.

Table 1: Overview of Synthetic Routes and Starting Materials

| Synthetic Route | Aryl Precursor | Acrylate Precursor | Key Reagents/Catalysts |

| Heck-Mizoroki Coupling | 3-Haloaniline (e.g., 3-Bromoaniline, 3-Iodoaniline) | Ethyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂, Pd/C), Base (e.g., Et₃N, K₂CO₃), Ligand (optional) |

| Wittig Reaction | 3-Aminobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Base (optional, depending on ylide stability) |

| Horner-Wadsworth-Emmons (HWE) Reaction | 3-Aminobenzaldehyde | Triethyl phosphonoacetate | Base (e.g., NaH, K₂CO₃, DBU) |

In-Depth Analysis of Synthetic Pathways and Starting Materials

The Heck-Mizoroki Coupling: A Palladium-Catalyzed Approach

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[1][2] In the context of this compound synthesis, this reaction involves the coupling of a 3-haloaniline with ethyl acrylate in the presence of a palladium catalyst and a base.

-

3-Haloaniline (Aryl Halide): The choice of the halogen atom on the aniline ring is a critical factor influencing reactivity. The general reactivity trend for the oxidative addition step, often the rate-determining step, is I > Br > Cl.[3] Therefore, 3-iodoaniline or 3-bromoaniline are the preferred starting materials for achieving high reaction efficiency under milder conditions.[4] While 3-chloroaniline is more cost-effective, its lower reactivity often necessitates more forcing conditions and specialized catalyst systems.[5]

-

Ethyl Acrylate: This commercially available reagent serves as the source of the ethyl acrylate moiety.[6] It is a colorless liquid with a characteristic acrid odor and should be handled in a well-ventilated fume hood.[6] Commercial preparations often contain inhibitors like hydroquinone to prevent polymerization.[6]

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful Heck reaction.

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][7] Palladium on carbon (Pd/C) can also be used, offering the advantage of being a heterogeneous catalyst that can be recovered and reused.[8][9]

-

Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[1] Triethylamine (Et₃N) is a common choice, acting as both a base and a ligand. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also frequently employed.[1][5]

-

Ligands: In some cases, the addition of phosphine ligands (e.g., triphenylphosphine, tri-o-tolylphosphine) can stabilize the palladium catalyst, prevent its precipitation as palladium black, and improve the reaction yield and selectivity.[5]

Caption: Generalized workflow for the Heck-Mizoroki coupling reaction.

The Wittig Reaction: An Olefination Strategy

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[10][11] For the synthesis of this compound, this involves the reaction of 3-aminobenzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

-

3-Aminobenzaldehyde: This aldehyde is a key starting material. It is a light brown, crystalline solid that can be sensitive to air and moisture, potentially decomposing into a brown resin.[12] It can be synthesized by the reduction of 3-nitrobenzaldehyde.[13] Due to its reactivity, it should be stored under an inert atmosphere and handled with care.[1]

-

(Carbethoxymethylene)triphenylphosphorane: This is a commercially available, stabilized phosphorus ylide.[11][14] Its stability allows it to be handled in air, simplifying the experimental procedure. The electron-withdrawing ester group stabilizes the ylide, which influences the stereochemical outcome of the reaction, generally favoring the formation of the (E)-isomer.[14]

The Wittig reaction with a stabilized ylide is often straightforward to perform.

-

Solvent: The reaction can be carried out in a variety of aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF).[10] Solvent-free conditions have also been reported, offering a greener alternative.[11][14]

-

Reaction Conditions: The reaction is typically performed at room temperature.[15] The high reactivity of the ylide with the aldehyde drives the reaction to completion.

-

Purification: A significant advantage of the Wittig reaction is that the major byproduct, triphenylphosphine oxide, is often insoluble in nonpolar solvents like hexanes, allowing for its easy removal by filtration.[15]

Caption: Simplified mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide.[2][16] This often leads to cleaner reactions and easier purification. The HWE reaction typically shows a high stereoselectivity for the (E)-alkene.[16]

-

3-Aminobenzaldehyde: As with the Wittig reaction, this is the required aldehyde component.

-

Triethyl phosphonoacetate: This is a commercially available, stable liquid used to generate the phosphonate carbanion.[17][18] It is generally less hazardous than many other organophosphorus reagents but should still be handled with appropriate personal protective equipment.[17][19]

The HWE reaction offers several advantages over the classical Wittig reaction.

-

Base: A variety of bases can be used to deprotonate the triethyl phosphonoacetate, including sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[20] The choice of base can influence the reaction rate and stereoselectivity. For base-sensitive substrates, milder conditions using LiCl and DBU (Masamune-Roush conditions) can be employed.[18]

-

Purification: The phosphate byproduct of the HWE reaction is typically water-soluble, allowing for a simple aqueous workup to remove it from the reaction mixture, which is a significant advantage over the often-difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[20]

-

Preparation of the Phosphonate Carbanion:

-

To a solution of triethyl phosphonoacetate in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a base (e.g., NaH) at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

-

Olefination Reaction:

-

Cool the solution of the phosphonate carbanion to 0 °C.

-

Add a solution of 3-aminobenzaldehyde in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Starting Material Properties and Safety

A thorough understanding of the physical properties and safety information of the starting materials is paramount for the safe and successful execution of any synthetic procedure.

Table 2: Properties and Safety of Key Starting Materials

| Starting Material | Formula | M.W. ( g/mol ) | Appearance | Key Hazards |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Colorless to yellow liquid | Toxic, Irritant, Environmental Hazard |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | Colorless liquid | Flammable, Irritant, Sensitizer |

| 3-Aminobenzaldehyde | C₇H₇NO | 121.14 | Light brown crystalline solid | Harmful if swallowed, Irritant |

| (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 348.38 | White to off-white solid | Irritant |